molecular formula C16H11BrN2O B3051864 1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde CAS No. 36640-49-0

1-(4-Bromophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde

Cat. No. B3051864
CAS RN: 36640-49-0
M. Wt: 327.17 g/mol
InChI Key: PJIWMIUCRHRIPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. These reactions often involve catalysts and specific conditions of temperature and pressure .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc., and it can also be confirmed by X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under different conditions, and the mechanism of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, stability, etc .

Scientific Research Applications

Photophysical Studies

1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been the subject of photophysical studies. Singh et al. (2013) determined its structure using X-ray diffraction analysis and investigated its photophysical properties in various solvents. The study found that the emission spectrum and the extinction coefficients of the compound varied significantly with the solvent's polarity (Singh et al., 2013).

Crystal Structure Characterization

The crystal structure of related pyrazole compounds, including this compound, has been a focus of several studies. For instance, Loh et al. (2013) synthesized and characterized the crystal structures of various N-substituted pyrazolines, providing valuable insights into their molecular configurations (Loh et al., 2013).

Antimicrobial Applications

Hamed et al. (2020) synthesized derivatives of heteroaryl pyrazole, including this compound, and evaluated their antimicrobial activity. The study highlighted the potential of these compounds in combating various bacterial and fungal infections (Hamed et al., 2020).

Molecular and Supramolecular Studies

Prasath et al. (2011) investigated the molecular and supramolecular aspects of this compound. The study revealed the dihedral angles formed between the pyrazole and the phenyl rings and identified helical supramolecular chains in the crystal packing (Prasath et al., 2011).

Synthesis of Novel Derivatives

Cuartas et al. (2017) demonstrated the synthesis of reduced bipyrazoles from pyrazole precursors, including this compound. This study provided insights into the synthesis process and the molecular structures of the resulting compounds (Cuartas et al., 2017).

Antioxidant and Anti-inflammatory Activity

Sudha et al. (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their antioxidant and anti-inflammatory activities. This research highlighted the potential therapeutic applications of these compounds (Sudha et al., 2021).

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

A related compound was found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, often overexpressed in several tumor cell lineages . Topo IB is an enzyme that alters the topological states of DNA during transcription . Inhibition of these enzymes could contribute to the cytotoxic action of the compound .

Biochemical Pathways

Related compounds have been shown to affect oxidative stress pathways . These compounds can increase the production of reactive oxygen species (ROS) under cellular damage, affecting different cellular components negatively .

Pharmacokinetics

A related compound was found to have high gi absorption and was bbb permeant . . These properties could impact the bioavailability of the compound.

Result of Action

Related compounds have shown cytotoxic effects against various cell lines . They have also shown to affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Action Environment

The suzuki–miyaura cross-coupling reaction, which could be used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Safety and Hazards

The safety and hazards of a compound are usually determined through toxicological studies. This can include its LD50, potential for causing irritation, carcinogenicity, etc .

properties

IUPAC Name

1-(4-bromophenyl)-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIWMIUCRHRIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397329
Record name 1-(4-bromophenyl)-3-phenylpyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36640-49-0
Record name 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36640-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-bromophenyl)-3-phenylpyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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